N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride

Übersicht

Beschreibung

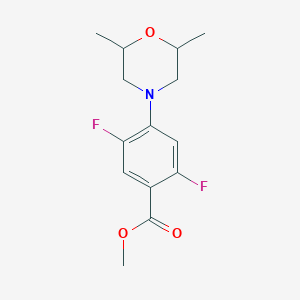

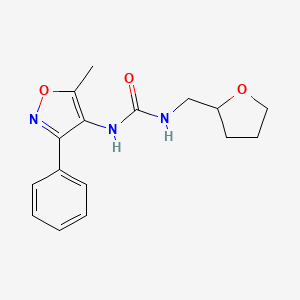

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride, commonly known as DMAPP, is a chemical compound that has gained significant attention in the field of scientific research. DMAPP is a potent inhibitor of protein kinase D (PKD), which is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. We will also list future directions for further research.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride has been explored for its catalytic capabilities, particularly in the acylation of inert alcohols and phenols under base-free conditions. Research by Liu et al. (2014) demonstrated that the simplest DMAP salt structure, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), acts as a recyclable catalyst. The mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which then interacts with a nucleophilic substrate to produce the acylation product while regenerating the DMAP·HCl catalyst Liu, Ma, Liu, & Wang, 2014.

Polymeric Materials

The compound has also found applications in the development of polymeric materials. For instance, Yan et al. (2011) synthesized a novel pyridine-containing aromatic diamine monomer for the creation of polyimides with remarkable thermal stability and mechanical properties. These polyimides exhibited low water uptake and were easily soluble in common organic solvents, making them suitable for various industrial applications Yan, Chen, Yang, Chen, Huang, Xu, Yeung, & Yi, 2011.

Fluorescent Materials

In another study, Huang et al. (2012) developed novel fluorescent polyimides containing pyridine moieties with excellent solubility in organic solvents and high thermal stability. These materials showed strong fluorescence intensity and could be potential candidates for optoelectronic devices Huang, Wang, Li, Yan, Yeung, Chu, Xu, & Yi, 2012.

Sensing and Detection

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride derivatives have been utilized in the development of fluoroionophores for metal ion detection. Hong et al. (2012) created fluoroionophores that could specifically recognize Zn+2 ions in both organic and semi-aqueous solutions, demonstrating the potential for these compounds in environmental monitoring and bioimaging applications Hong, Lin, Hsieh, & Chang, 2012.

Chemical Synthesis

Furthermore, the compound has been involved in the synthesis of novel chemical structures, such as pyridobenzodiazepines, through cyclization reactions. These new compounds, featuring a carbonyl group at the C6-position, offer a novel scaffold for drug discovery and development Shi, Zhu, Wang, & Zhang, 2011.

Wirkmechanismus

Target of Action

The primary target of N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride is the cyclin-dependent protein kinase 6 (CDK6) . CDK6 is a crucial protein serine/threonine kinase that belongs to the CMGC family . It plays a significant role in regulating cell cycles and transcription .

Mode of Action

The compound interacts with CDK6, inhibiting its activity . This interaction results in the suppression of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells . The most potent compound in this series showed superior antitumor activities compared to the positive control palbociclib and demonstrated good CDK6 inhibitory activity .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle and transcription pathways . The downstream effects of this inhibition are still under investigation. It is known that the disruption of these pathways can lead to the suppression of tumor growth .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation in certain cancer cells . Specifically, it has shown potent antitumor activities against human breast cancer cells and human gastric cancer cells .

Eigenschaften

IUPAC Name |

2-N-[4-(dimethylamino)phenyl]pyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.2ClH/c1-17(2)11-7-5-10(6-8-11)16-13-12(14)4-3-9-15-13;;/h3-9H,14H2,1-2H3,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXYUGHPWGOPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1408307.png)

![t-Butyl 3-[4-(ethoxycarbonyl)piperidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1408308.png)

![6-Ethyl-7-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1408328.png)